

Avidinorubicin: A Technical Review of a Novel Anthracycline

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Avidinorubicin is a unique anthracycline compound isolated from the cultured broth of Streptomyces avidinii (strain NR0576).[1] Unlike many other anthracyclines, which are primarily investigated for their potent anticancer properties, the currently available scientific literature on Avidinorubicin focuses exclusively on its activity as an inhibitor of platelet aggregation. This technical guide synthesizes the existing data on Avidinorubicin, detailing its chemical properties, isolation, and known biological activity. It is important to note that, based on a comprehensive review of published literature, there is no available data on Avidinorubicin's mechanism of action in cancer, preclinical or clinical trials for oncological applications, or its effects on cancer-related signaling pathways.

Chemical and Physical Properties

Avidinorubicin is distinguished by its complex structure, which includes two units of a novel aminosugar, avidinosamine. These replace the two decilonitrose groups found in decilorubicin. [1] The fundamental physicochemical properties of **Avidinorubicin** are summarized below.



Property	Value	Reference
Molecular Weight	1214 g/mol	[1]
Molecular Formula	C60H86N4O22	[1]
CAS Number	135447-13-1	[2]
Exact Mass	1214.5734	[2]
Elemental Analysis	C, 59.30; H, 7.13; N, 4.61; O, 28.96	[2]

Biological Activity: Platelet Aggregation Inhibition

The sole biological activity reported for **Avidinorubicin** is the inhibition of thrombin-induced platelet aggregation.[1] This effect is dose-dependent, with a reported half-maximal inhibitory concentration (IC50) as detailed in the following table.

Assay	IC50	Reference
Thrombin-Induced Platelet Aggregation	7.9 μΜ	[1]

Experimental Protocols Isolation and Purification of Avidinorubicin

The methodology for obtaining **Avidinorubicin** from its natural source has been described as a multi-step process.[1]



Click to download full resolution via product page



Caption: Workflow for the isolation and purification of **Avidinorubicin**.

The process begins with the fermentation of Streptomyces avidinii strain NR0576. The resulting cultured broth undergoes extraction with butyl alcohol. This crude extract is then subjected to column chromatography using Sephadex LH-20. The final step in the purification process is preparative High-Performance Liquid Chromatography (HPLC) to yield pure **Avidinorubicin**.[1]

Thrombin-Induced Platelet Aggregation Assay (General Protocol)

While the specific details of the assay used for **Avidinorubicin** are not fully described in the available abstract, a general methodology for this type of experiment is as follows:

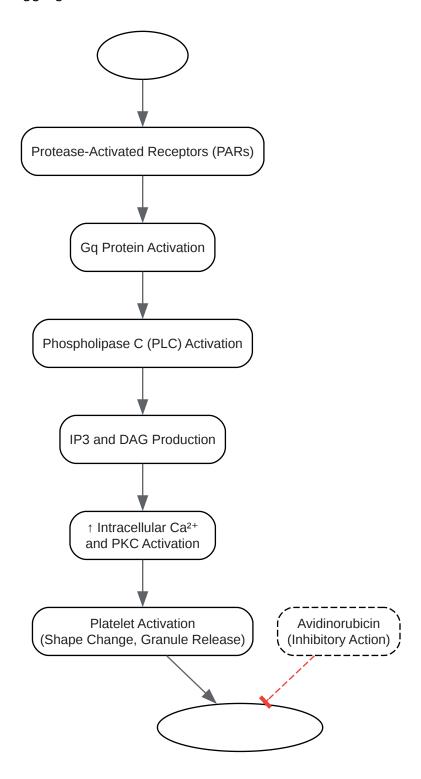
- Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy donors, and PRP is isolated by centrifugation.
- Incubation: A defined concentration of platelets in PRP is incubated with varying concentrations of the test compound (Avidinorubicin) or a vehicle control.
- Induction of Aggregation: Thrombin is added to the platelet suspension to induce aggregation.
- Measurement: Platelet aggregation is monitored over time using an aggregometer, which
 measures changes in light transmission through the platelet suspension.
- Data Analysis: The percentage of aggregation is calculated, and the IC50 value is determined by plotting the inhibition of aggregation against the concentration of the test compound.

Signaling Pathway Context: Thrombin-Induced Platelet Aggregation

The precise molecular target of **Avidinorubicin** within the platelet aggregation cascade has not been elucidated in the available literature. However, to provide context for its inhibitory action, a simplified diagram of the thrombin-induced platelet aggregation signaling pathway is presented below. Thrombin is a potent activator of platelets, binding to Protease-Activated Receptors



(PARs) on the platelet surface. This initiates a signaling cascade leading to platelet activation, shape change, and aggregation.



Click to download full resolution via product page

Caption: Simplified signaling pathway of thrombin-induced platelet aggregation.



Conclusion and Future Directions

Avidinorubicin is a novel, structurally distinct anthracycline with confirmed in vitro activity as an inhibitor of thrombin-induced platelet aggregation.[1] Its discovery and characterization have been limited to a single primary study from 1991. For drug development professionals, particularly in the field of oncology, it is critical to recognize the current knowledge gap. There is no publicly available evidence to suggest that **Avidinorubicin** possesses anticancer activity or to delineate its mechanism of action if such activity were to exist.

Future research would be necessary to explore any potential cytotoxic or other anticancer effects of **Avidinorubicin**. Should such properties be discovered, a thorough investigation into its mechanism of action, interaction with DNA, effects on topoisomerases, and modulation of cancer-related signaling pathways would be warranted. Furthermore, preclinical studies would be required to assess its efficacy and safety in cancer models. Until such research is conducted and published, **Avidinorubicin** remains characterized solely as a platelet aggregation inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Structural studies on avidinorubicin, a novel anthracycline with platelet aggregation inhibitory activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- To cite this document: BenchChem. [Avidinorubicin: A Technical Review of a Novel Anthracycline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15565211#avidinorubicin-literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com